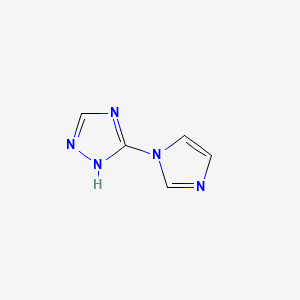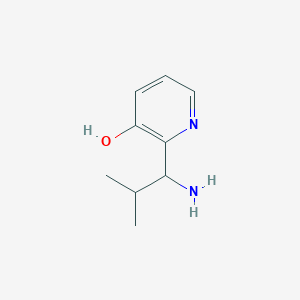
2-(1-Amino-2-methylpropyl)pyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Amino-2-methylpropyl)pyridin-3-ol is a chemical compound with the molecular formula C9H14N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-methylpropyl)pyridin-3-ol typically involves the alkylation of pyridine derivatives. One common method is the reaction of 3-hydroxypyridine with 2-bromo-2-methylpropylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as nickel or cobalt ferrite can be used to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Amino-2-methylpropyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of 2-(1-Amino-2-methylpropyl)pyridin-3-one.
Reduction: Formation of 2-(1-Amino-2-methylpropyl)pyridine.
Substitution: Formation of various substituted pyridines depending on the reagent used.
Aplicaciones Científicas De Investigación
2-(1-Amino-2-methylpropyl)pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 2-(1-Amino-2-methylpropyl)pyridin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyridine: A simpler analog with similar reactivity but lacking the additional alkyl group.
3-Hydroxypyridine: Shares the hydroxyl group but lacks the amino and alkyl substituents.
2-(1-Amino-2-methylpropyl)pyridine: Similar structure but without the hydroxyl group.
Uniqueness
2-(1-Amino-2-methylpropyl)pyridin-3-ol is unique due to the presence of both an amino group and a hydroxyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
2-(1-amino-2-methylpropyl)pyridin-3-ol |
InChI |
InChI=1S/C9H14N2O/c1-6(2)8(10)9-7(12)4-3-5-11-9/h3-6,8,12H,10H2,1-2H3 |
Clave InChI |
LRPBURXXSAQLJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=C(C=CC=N1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1-(2-Aminopyrimidin-4-yl)-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol](/img/structure/B13106547.png)

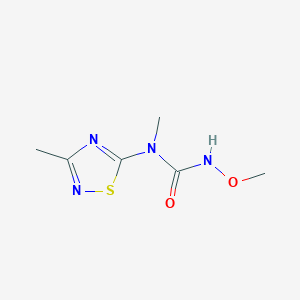
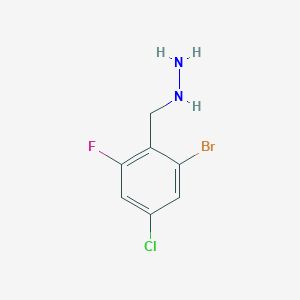
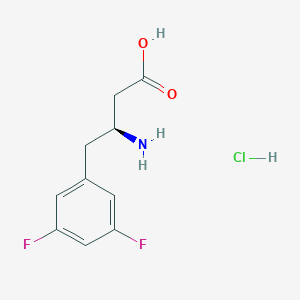
![Imidazo[1,2-a]pyrimidine-5(1h)-thione](/img/structure/B13106584.png)
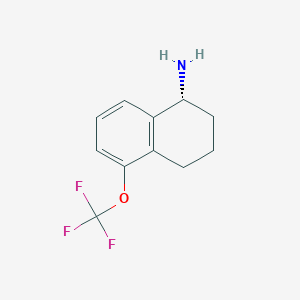
![cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol](/img/structure/B13106598.png)
![N-[4-[[6-amino-9-[(2R,3R,4S,5R)-5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B13106605.png)
